molecular formula C24H51NO4S B12677497 ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate CAS No. 1256282-88-8

ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate

Katalognummer: B12677497
CAS-Nummer: 1256282-88-8
Molekulargewicht: 449.7 g/mol
InChI-Schlüssel: AKXLMNZSBMMTNL-IERUDJENSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate is a quaternary ammonium compound with the molecular formula C27H58N2O5S. This compound is known for its surfactant properties and is widely used in various industrial and scientific applications. It is also referred to by its systematic name, ethyldimethyl [3-[(1-oxoisooctadecyl)amino]propyl]ammonium ethyl sulfate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate typically involves the reaction of octadec-9-enylamine with ethyl sulfate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Octadec-9-enylamine+Ethyl sulfateEthyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate\text{Octadec-9-enylamine} + \text{Ethyl sulfate} \rightarrow \text{this compound} Octadec-9-enylamine+Ethyl sulfate→Ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified using techniques such as distillation and crystallization to obtain a high-purity compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis. Additionally, it can form micelles that encapsulate hydrophobic molecules, facilitating their transport and delivery. The molecular targets and pathways involved include membrane proteins and lipid bilayers .

Vergleich Mit ähnlichen Verbindungen

Ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate can be compared with other quaternary ammonium compounds, such as:

    Cetyltrimethylammonium bromide (CTAB): Similar surfactant properties but different alkyl chain length.

    Benzalkonium chloride: Used as a disinfectant and preservative, with a different aromatic structure.

    Dodecyltrimethylammonium chloride: Another surfactant with a shorter alkyl chain.

The uniqueness of this compound lies in its specific alkyl chain length and the presence of the ethyl sulfate group, which imparts distinct physicochemical properties .

Eigenschaften

CAS-Nummer

1256282-88-8

Molekularformel

C24H51NO4S

Molekulargewicht

449.7 g/mol

IUPAC-Name

ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate

InChI

InChI=1S/C22H46N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;1-2-6-7(3,4)5/h13-14H,5-12,15-22H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b14-13+;

InChI-Schlüssel

AKXLMNZSBMMTNL-IERUDJENSA-M

Isomerische SMILES

CCCCCCCC/C=C/CCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-]

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.